

# BMS-561392: A Comparative Guide to a Reference TACE Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-561392 formate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), with other notable TACE inhibitors. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

## Introduction to TACE and its Inhibition

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins.<sup>[1]</sup> A primary substrate of TACE is the pro-inflammatory cytokine, tumor necrosis factor-alpha (pro-TNF- $\alpha$ ). The cleavage of pro-TNF- $\alpha$  by TACE releases soluble TNF- $\alpha$ , a critical mediator of inflammation.<sup>[2]</sup> Consequently, inhibiting TACE has been a major therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.<sup>[3][4]</sup>

BMS-561392 (also known as DPC-333) is a highly selective and orally bioavailable TACE inhibitor developed by Bristol-Myers Squibb.<sup>[5]</sup> It has been evaluated in clinical trials for rheumatoid arthritis and serves as a valuable reference compound in the study of TACE inhibition.<sup>[3][4]</sup>

## Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of BMS-561392 in comparison to other known TACE inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ.

## In Vitro Inhibitory Activity

Inhibitor	Target(s)	IC50 (nM)	Assay Conditions	Reference(s)
BMS-561392	TACE	0.20	In vitro enzyme assay	[3]
Compound [I]*	TACE	0.02	Whole blood assay	[5]
Apratastat (TMI-005)	TACE/MMPs	440	In vitro enzyme assay	[3]
Vorinostat	TACE (modest)	-	In vitro enzyme assay	[6]
Marimastat	TACE/MMPs	-	-	[7]

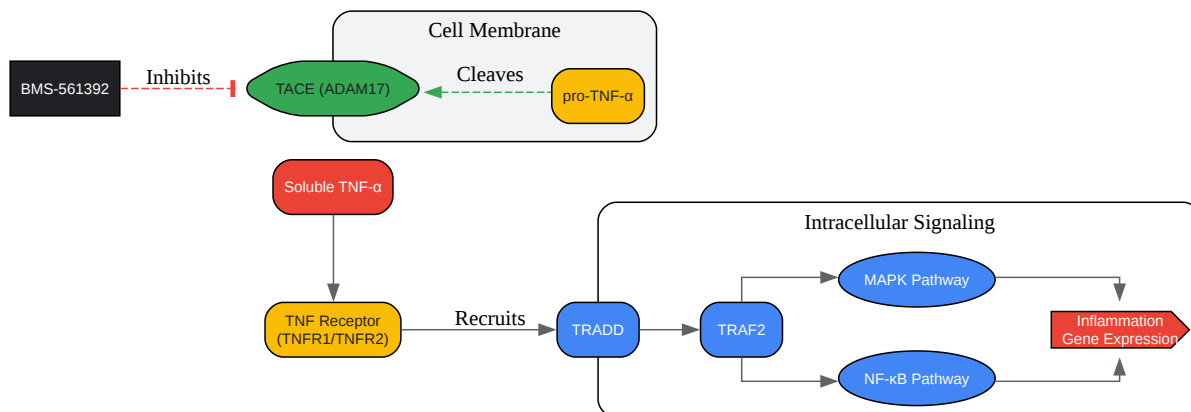
\*Compound [I] is a potent and highly selective TACE inhibitor from Bristol-Myers Squibb, described as an optimization of the series that includes BMS-561392.[5]

## In Vivo Efficacy in Animal Models

Inhibitor	Animal Model	Dosing	Key Findings	Reference(s)
BMS-561392	Mouse LPS-induced TNF- $\alpha$ production	-	ED50 = 6 mg/kg	[5]
BMS-561392	Mouse collagen antibody-induced arthritis	-	Prevented joint destruction	[5]
BMS-561392	Rat	10.5 mg/kg twice daily	Reduced clinical score per paw from 1.5 to 0.4, comparable to etanercept	[8]
Vorinostat	LPS-stimulated RAW264.7 macrophages	-	Significantly suppressed TNF- $\alpha$ release, comparable to BMS-561392	[6]

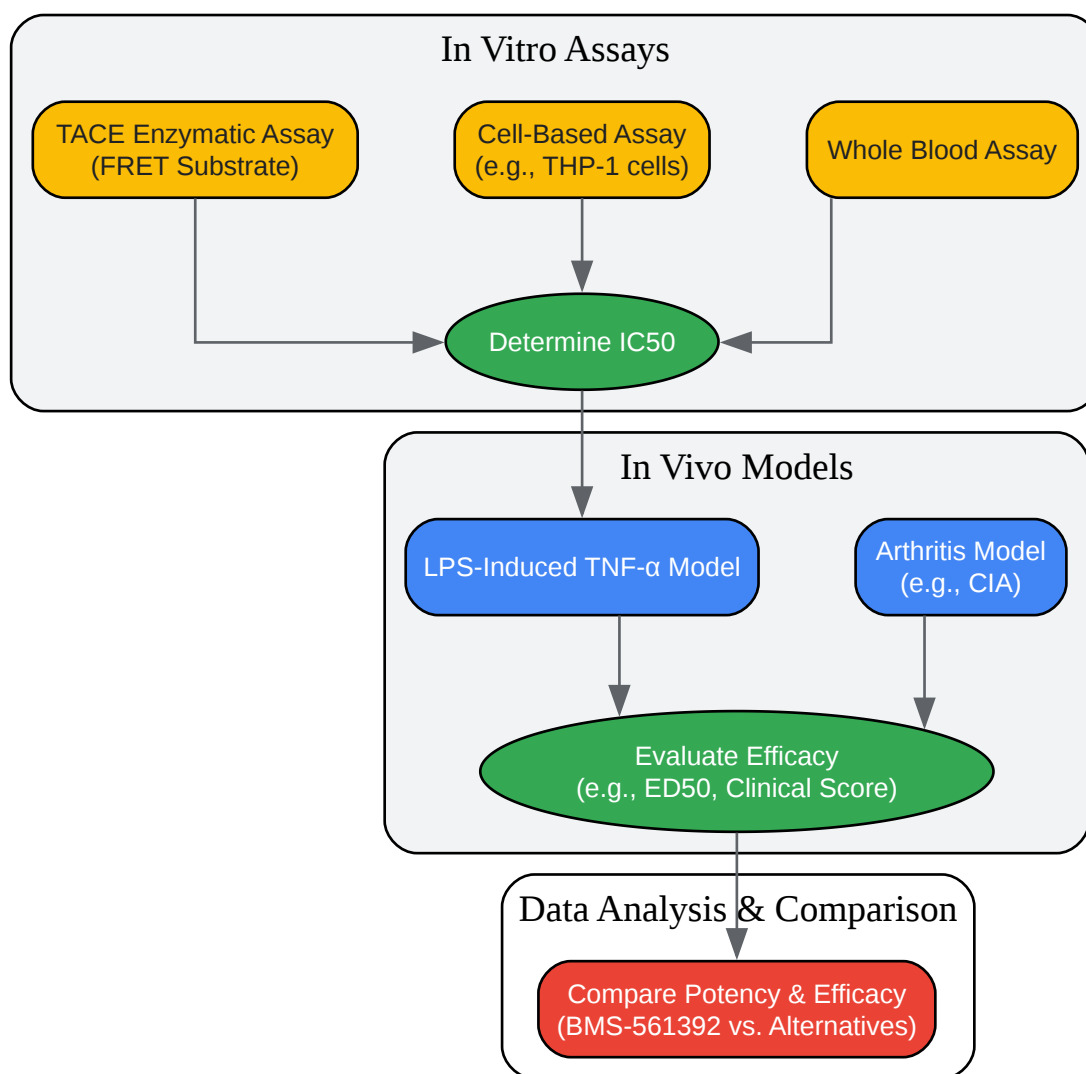
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating TACE inhibitors.



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Caption: TACE-mediated cleavage of pro-TNF-α and subsequent inflammatory signaling.



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- To cite this document: BenchChem. [BMS-561392: A Comparative Guide to a Reference TACE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385739#bms-561392-formate-as-a-reference-tace-inhibitor]

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